molecular formula C6H11BF3KO2 B15326142 Potassium trifluoro(5-methoxy-5-oxopentyl)borate CAS No. 1809099-10-2

Potassium trifluoro(5-methoxy-5-oxopentyl)borate

Cat. No.: B15326142
CAS No.: 1809099-10-2
M. Wt: 222.06 g/mol
InChI Key: JUJRCNAOFFDIAQ-UHFFFAOYSA-N
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Description

Potassium trifluoro(5-methoxy-5-oxopentyl)borate is an organoboron compound with the molecular formula C6H10BF3KO3. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis, particularly in Suzuki–Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(5-methoxy-5-oxopentyl)borate typically involves the reaction of trifluoroborane with a suitable methoxy-oxopentyl precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound in a solid form .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(5-methoxy-5-oxopentyl)borate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki–Miyaura coupling reactions, the primary products are biaryl compounds .

Scientific Research Applications

Potassium trifluoro(5-methoxy-5-oxopentyl)borate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which potassium trifluoro(5-methoxy-5-oxopentyl)borate exerts its effects involves the formation of a boronate complex. This complex can undergo transmetalation with palladium catalysts, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the Suzuki–Miyaura coupling reaction .

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium methyltrifluoroborate
  • Potassium ethyltrifluoroborate

Uniqueness

Potassium trifluoro(5-methoxy-5-oxopentyl)borate is unique due to its specific functional groups, which provide distinct reactivity patterns compared to other organotrifluoroborates. Its stability and ease of handling make it a preferred reagent in various synthetic applications .

Properties

CAS No.

1809099-10-2

Molecular Formula

C6H11BF3KO2

Molecular Weight

222.06 g/mol

IUPAC Name

potassium;trifluoro-(5-methoxy-5-oxopentyl)boranuide

InChI

InChI=1S/C6H11BF3O2.K/c1-12-6(11)4-2-3-5-7(8,9)10;/h2-5H2,1H3;/q-1;+1

InChI Key

JUJRCNAOFFDIAQ-UHFFFAOYSA-N

Canonical SMILES

[B-](CCCCC(=O)OC)(F)(F)F.[K+]

Origin of Product

United States

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